WSPC Biotin-PEG3-DBCO
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Overview
Description
WSPC Biotin-PEG3-DBCO is useful for introducing a biotin moiety to azide-containing proteins and cell surfaces using copper-free Click Chemistry. This biotin compound is membrane-impermeable due to its water soluble sulfonate group. Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).
Scientific Research Applications
Enzyme Immobilization and Biosensors
A study by Matsumoto et al. (2018) demonstrated the use of sortase A-assisted click chemistry for creating a streptavidin-hydrogel that could immobilize enzymes like glucose dehydrogenase. This method involved polymerizing azido-modified streptavidin with DBCO-modified branched poly(ethyleneglycol), showcasing its potential in biosensor applications.
Nanoparticle Probes for Biomarker Detection
In the realm of biomarker detection, Scott et al. (2017) developed biotin-polyethylene glycol gold nanoparticle probes. These probes were effective in simultaneously detecting protein and nucleic acid targets, demonstrating the versatility of biotin-PEG compounds in diagnostic applications.
Nanotube FET Devices for Protein Detection
A. Star et al. (2003) utilized nanoscale field-effect transistor devices with a PEI/PEG polymer coating for detecting protein binding. This study highlighted the application of biotin-PEG in developing nanoscale devices for specific molecular recognition.
Biosensing and Biofunctional Materials
Kumar et al. (2017) explored the embedding of biotinylated bovine serum albumin in polylactic acid-polyethylene glycol fibers for specific immobilization of avidins. Their research Kumar et al. (2017) demonstrates the suitability of such materials for biosensing applications, utilizing the avidin-biotin interaction as a robust immobilization method.
Tissue Engineering and Regenerative Medicine
Mao et al. (2019) presented a study on bio-orthogonal reaction-based strategies for in situ cellularization of tissue engineering scaffolds. They synthesized DBCO-modified PCL-PEG polymer and demonstrated its effectiveness in enhancing cellularization and survival rates Mao et al. (2019).
Nucleic Acid Crosslinking for Genomic Studies
Wielenberg et al. (2020) developed a new probe, AP3B, using a psoralen derivative for biotinylation of nucleic acids, showing enhanced effectiveness compared to traditional compounds like EZ-link psoralen-PEG3-biotin Wielenberg et al. (2020).
Targeted Drug Delivery and Cancer Therapy
Chen et al. (2015) created multifunctional biotin-PEG-based polymeric micelles for targeted cancer therapy, enhancing uptake and inducing apoptosis in cancer cells Chen et al. (2015).
Properties
Molecular Formula |
C53H68N8O17S2 |
---|---|
Molecular Weight |
1153.29 |
IUPAC Name |
1-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-[4-[4-[1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyloxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C53H68N8O17S2/c1-35(78-53(67)56-20-19-49(64)60-33-38-12-4-3-10-36(38)17-18-37-11-5-6-13-41(37)60)39-30-43(73-2)44(31-42(39)61(68)69)77-23-9-16-48(63)57-32-46(80(70,71)72)51(65)55-22-25-75-27-29-76-28-26-74-24-21-54-47(62)15-8-7-14-45-50-40(34-79-45)58-52(66)59-50/h3-6,10-13,30-31,35,40,45-46,50H,7-9,14-16,19-29,32-34H2,1-2H3,(H,54,62)(H,55,65)(H,56,67)(H,57,63)(H2,58,59,66)(H,70,71,72)/t35?,40-,45-,46?,50-/m0/s1 |
InChI Key |
VXNHEVDLDQWVJJ-NHJLCCERSA-N |
SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCC(C(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WSPC Biotin-PEG3-DBCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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